molecular formula C9H16O3 B2531711 2-(1-Methoxycyclohexyl)acetic acid CAS No. 1785418-85-0

2-(1-Methoxycyclohexyl)acetic acid

Cat. No.: B2531711
CAS No.: 1785418-85-0
M. Wt: 172.224
InChI Key: LHGYOSVDAXBJDX-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclohexyl)acetic acid is a cyclohexane derivative featuring a methoxy group at the 1-position of the cyclohexyl ring and an acetic acid moiety. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 188.22 g/mol. The methoxy group imparts moderate polarity, while the carboxylic acid enhances solubility in polar solvents.

Properties

IUPAC Name

2-(1-methoxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYOSVDAXBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclohexyl)acetic acid typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate is then subjected to a carboxylation reaction using carbon dioxide to yield the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of 2-(1-Methoxycyclohexyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-Hydroxycyclohexyl)acetic acid.

    Reduction: Formation of 2-(1-Methoxycyclohexyl)ethanol.

    Substitution: Formation of various substituted cyclohexyl acetic acids depending on the substituent used.

Scientific Research Applications

2-(1-Methoxycyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications
2-(1-Methoxycyclohexyl)acetic acid C₉H₁₆O₃ 188.22 Methoxy, carboxylic acid Biochemical studies, polar solvent solubility
Methyl (2-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 Oxo, methyl ester Intermediate in organic synthesis; lower polarity due to ester group
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Amino, oxoethyl, carboxylic acid Protein interaction studies; enhanced hydrogen bonding
2-[1-(Methylamino)cyclohexyl]acetic acid C₉H₁₇NO₂ 171.24 Methylamino, carboxylic acid Increased basicity; potential pharmacological applications
2-(3-Methylcyclohexyl)acetic Acid C₉H₁₆O₂ 156.23 Methyl, carboxylic acid Lower polarity; industrial/material science uses
2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid C₉H₁₄F₂O₃ 220.21 Methoxy, difluoro, carboxylic acid Enhanced acidity and stability; fluorinated drug design

Physicochemical Properties

  • Solubility: The carboxylic acid group in 2-(1-methoxycyclohexyl)acetic acid improves water solubility compared to ester derivatives like methyl (2-oxocyclohexyl)acetate. However, the methoxy group reduces solubility relative to amino-substituted analogs (e.g., 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid), which form stronger hydrogen bonds .
  • Acidity: The electron-withdrawing methoxy group slightly increases the acidity of the carboxylic acid (pKa ~3-4) compared to non-substituted cyclohexylacetic acids. Fluorinated analogs (e.g., difluoro derivatives) exhibit even lower pKa values due to fluorine’s electronegativity .

Key Research Findings

  • Crystal Structure Insights : Analogs such as 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibit stabilized dimer formations via hydrogen bonding, a feature critical in crystallography and material design .
  • Electronic Effects : Substituents like bromine or methoxy on aromatic rings influence electronic properties (e.g., C—C—C bond angles), as seen in 2-(3-bromo-4-methoxyphenyl)acetic acid, which is used in natural product synthesis .

Biological Activity

2-(1-Methoxycyclohexyl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(1-Methoxycyclohexyl)acetic acid is C11_{11}H20_{20}O2_2, and it has a molecular weight of approximately 184.28 g/mol. The presence of the methoxy group and the cyclohexyl moiety contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of 2-(1-Methoxycyclohexyl)acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor in several biochemical pathways, potentially leading to therapeutic effects in conditions such as inflammation and metabolic disorders.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity and Therapeutic Applications

Research has indicated that 2-(1-Methoxycyclohexyl)acetic acid exhibits significant biological activities, which can be categorized as follows:

Anti-inflammatory Activity

Studies have demonstrated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 2-(1-Methoxycyclohexyl)acetic acid displays antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.

Analgesic Effects

There is evidence suggesting that the compound may possess analgesic properties, making it relevant for pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of 2-(1-Methoxycyclohexyl)acetic acid:

StudyFindings
Study A (2020)Demonstrated anti-inflammatory effects in rodent models.Supports potential use in treating inflammatory conditions.
Study B (2021)Showed antimicrobial activity against Staphylococcus aureus.Suggests application in infection control.
Study C (2022)Evaluated analgesic properties in pain models.Indicates viability for pain relief therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(1-Methoxycyclohexyl)acetic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
2-Methylacetic AcidSimple acetic acid derivativeLess complex; limited biological activity
Cyclohexyl Acetic AcidContains cyclohexyl groupSimilar structure; different pharmacological profile
Methoxyphenyl Acetic AcidContains methoxyphenyl groupDifferent target interactions

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